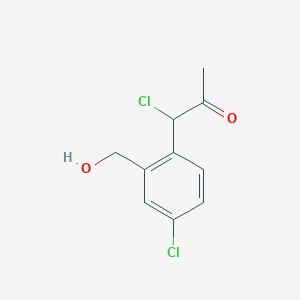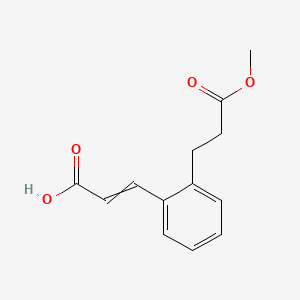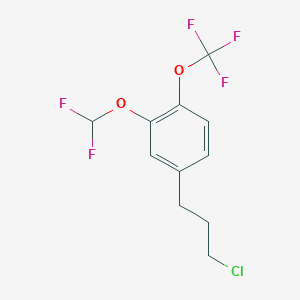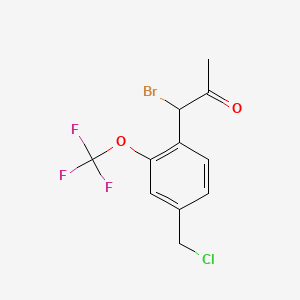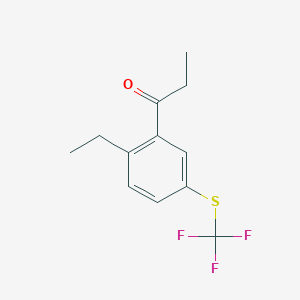![molecular formula C10H13N5O2S B14046542 Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an ethyl carbamate group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance yield, reduce reaction times, and improve environmental safety . This method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave irradiation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an A2A adenosine receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and reduce neuroinflammation . The compound’s structure allows it to interact with various enzymes and receptors, influencing multiple biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are known for their topoisomerase I inhibitory activity and potential anticancer properties.
3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives: These derivatives have shown significant cytotoxic activity against cancer cell lines.
Uniqueness
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as an A2A adenosine receptor antagonist distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N5O2S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
ethyl N-[5-(dimethylamino)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H13N5O2S/c1-4-17-10(16)14-9-12-6-5-11-8(15(2)3)13-7(6)18-9/h5H,4H2,1-3H3,(H,12,14,16) |
Clave InChI |
FKZUMAMNRPWLKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=CN=C(N=C2S1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


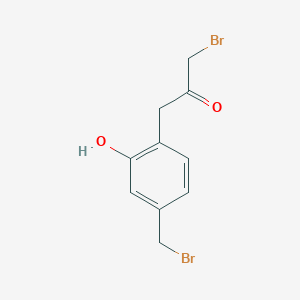

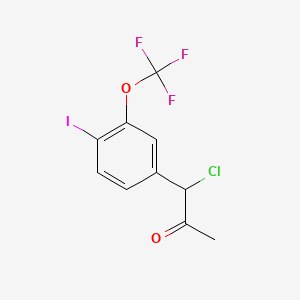

![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
